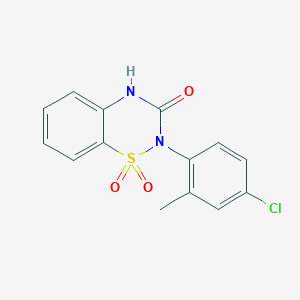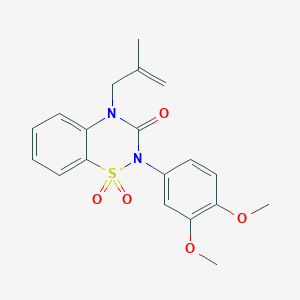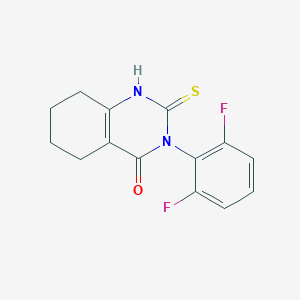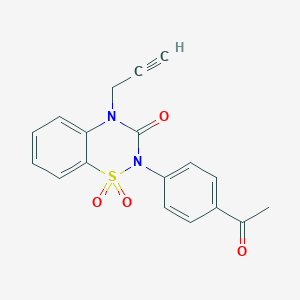![molecular formula C13H12ClNO3 B6455693 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 2549038-67-5](/img/structure/B6455693.png)
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione, also known as 3-CMC, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-CMC is a cyclobutene-based compound that is composed of a phenyl ring and an ethoxy group. The compound has been found to possess a variety of interesting properties, including the ability to form strong hydrogen bonds, as well as a wide range of physical and chemical properties.
Aplicaciones Científicas De Investigación
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione has been found to possess a variety of interesting properties, making it an attractive target for scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to possess a variety of interesting properties. For example, this compound has been found to possess antioxidant activity, which could be useful in the treatment of a variety of diseases. Additionally, this compound has been found to possess anti-cancer activity, as well as anti-inflammatory and anti-microbial activities. As such, this compound could be a promising target for the development of new and improved drugs.
Mecanismo De Acción
The exact mechanism of action of 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione is not yet fully understood. However, it has been suggested that the compound may act as a prodrug, meaning that it is converted into an active metabolite once it is absorbed into the body. This active metabolite is then thought to interact with various cellular targets, such as proteins and enzymes, to produce its desired effects. Additionally, this compound has been found to interact with various receptors, such as the serotonin receptor, which could explain its anti-depressant effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to possess antioxidant activity, which could be useful in the treatment of a variety of diseases. Additionally, this compound has been found to possess anti-cancer activity, as well as anti-inflammatory and anti-microbial activities. Furthermore, this compound has been found to possess anti-depressant effects, which could be useful in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione in laboratory experiments is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, one of the major limitations of using this compound in laboratory experiments is that it is not water soluble, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione. For example, further research could be conducted to better understand the mechanism of action of this compound and its various biochemical and physiological effects. Additionally, further research could be conducted to develop improved synthesis methods for this compound, as well as to develop improved methods for the storage and handling of the compound. Finally, further research could be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the development of new and improved drugs.
Métodos De Síntesis
The synthesis of 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione is relatively straightforward, and can be achieved through a few simple steps. The first step involves the reaction of 3-chloro-4-ethoxycyclobut-3-ene-1,2-dione with a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a cyclobutene-based product, which can then be reacted with a nucleophile, such as an amine, to form the desired product. The reaction can be further optimized by the addition of a catalyst, such as a palladium catalyst, to improve the yield of the reaction.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-13-10(11(16)12(13)17)15-7-8-4-3-5-9(14)6-8/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCVHDXKSOZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455619.png)

![2-tert-butyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455631.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)



![2-(3-methoxyphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455654.png)
![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)

![5-[(3,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455672.png)
![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455686.png)
